3-Bromo-2-chlorobenzoyl chloride
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Overview
Description
3-Bromo-2-chlorobenzoyl chloride: is an organic compound with the molecular formula C7H3BrCl2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and chlorine atoms at the 3 and 2 positions, respectively. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-2-chlorobenzoyl chloride can be synthesized through the reaction of 3-bromo-2-chlorobenzoic acid with thionyl chloride. The reaction typically involves refluxing the acid with thionyl chloride in the presence of a catalyst such as dimethylformamide (DMF) to yield the desired acyl chloride .
Industrial Production Methods: In an industrial setting, the preparation of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as bromination, chlorination, and subsequent conversion to the acyl chloride using thionyl chloride or other chlorinating agents .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-chlorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acyl chloride group is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often under basic conditions.
Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boron reagents under mild conditions.
Major Products Formed:
Amides: Formed when reacted with amines.
Esters: Formed when reacted with alcohols.
Thioesters: Formed when reacted with thiols.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
Chemistry: 3-Bromo-2-chlorobenzoyl chloride is used as a building block in organic synthesis, particularly in the preparation of complex molecules through coupling reactions .
Biology and Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including potential antidiabetic agents and other therapeutic compounds .
Industry: The compound is used in the production of agrochemicals and other industrial chemicals, where it acts as a key intermediate in various synthetic pathways .
Mechanism of Action
The mechanism of action of 3-bromo-2-chlorobenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
2-Chlorobenzoyl Chloride: Similar structure but lacks the bromine substituent.
2-Bromobenzoyl Chloride: Similar structure but lacks the chlorine substituent.
Uniqueness: 3-Bromo-2-chlorobenzoyl chloride is unique due to the presence of both bromine and chlorine substituents on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. This dual substitution can provide distinct electronic and steric effects compared to its mono-substituted counterparts .
Properties
Molecular Formula |
C7H3BrCl2O |
---|---|
Molecular Weight |
253.90 g/mol |
IUPAC Name |
3-bromo-2-chlorobenzoyl chloride |
InChI |
InChI=1S/C7H3BrCl2O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H |
InChI Key |
HBYCYCNDBPBPKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)C(=O)Cl |
Origin of Product |
United States |
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